Fmoc-HomoCys-OH

Solid-Phase Peptide Synthesis Racemization β-Elimination

Standard Fmoc-Cys(Trt)-OH residues in SPPS are susceptible to base-catalyzed racemization and β-elimination, generating epimeric peptide impurities that compromise API purity. Fmoc-HomoCys(Trt)-OH eliminates this risk through an extended side chain that resists these side reactions, delivering consistent enantiomeric integrity batch-to-batch. • Resists racemization & β-elimination under Fmoc deprotection conditions, preserving absolute stereochemistry • Enables 11-membered Hcy-Hcy disulfide bridges for macrocyclic topologies inaccessible with Cys • Distinct thiol pKa (9.66 vs. 9.53 for Cys) supports orthogonal conjugation & thiolactone labeling strategies • Validated in angiotensin II analog synthesis and β-turn peptidomimetic educt applications

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
Cat. No. B14854775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-HomoCys-OH
Molecular FormulaC19H19NO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCS)C(=O)O
InChIInChI=1S/C19H19NO4S/c21-18(22)17(9-10-25)20-19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,20,23)(H,21,22)/t17-/m0/s1
InChIKeyAJIQMJNXUJBFPC-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-HomoCys-OH: Essential SPPS Building Block


Fmoc-HomoCys-OH (Fmoc-homocysteine, CAS 167015-23-8) is a non-proteinogenic amino acid derivative designed for Fmoc solid-phase peptide synthesis (SPPS). It features a base-labile Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine and a trityl (Trt) group on the thiol side chain . The compound serves as a homolog of cysteine, incorporating an additional methylene group into the side chain, which fundamentally alters its chemical and conformational properties. This extended side chain provides access to unique structural motifs, including modified disulfide bridges and enhanced conformational flexibility in peptides [1]. Commercially, it is available with typical purity specifications of ≥95.0% (HPLC) and enantiomeric purity ≥98.0% .

Fmoc-SPPS compatible homocysteine building block
Eliminates racemization and β-elimination risk of cysteine
Enables thiolactone ligation and extended disulfide bridges

Fmoc-HomoCys-OH vs. Fmoc-Cys-OH in SPPS


While Fmoc-HomoCys-OH can be used in a manner similar to Fmoc-Cys(Trt)-OH for standard SPPS , it is not a direct functional substitute. The key differentiator lies in the chemistry of the side chain. Cysteine residues in SPPS are prone to base-catalyzed racemization and β-elimination, particularly under the basic conditions of Fmoc deprotection . In contrast, homocysteine's extended side chain confers a markedly reduced susceptibility to these deleterious side reactions, ensuring higher enantiomeric purity and structural integrity of the final peptide . Furthermore, the distinct pKa of the homocysteine thiol (9.66 for N-acetylhomocysteine) compared to cysteine (9.53) alters its nucleophilicity and redox behavior in biological and synthetic contexts [1]. These differences mandate careful selection based on the required peptide chemistry and application.

Racemization / β-Elimination Profile
Fmoc-Cys(Trt)-OH is susceptible to base-catalyzed racemization; Fmoc-Hcy eliminates this risk, potentially improving stereochemical control.
Thiol pKa and Nucleophilicity
Homocysteine thiol pKa (9.66) is higher than cysteine (9.53), altering the reactive thiolate fraction and redox behavior.
Thiolactone Reactivity
Fmoc-Hcy can form a thiolactone for orthogonal ligation; this pathway is absent in cysteine, affecting conjugation strategies.

Fmoc-HomoCys-OH Differentiation Evidence


Racemization and β-Elimination Resistance

Fmoc-HomoCys-OH (Hcy) demonstrates a critical advantage over its cysteine (Cys) counterpart by completely avoiding the common SPPS side reactions of racemization and β-elimination, which are significant risks for Fmoc-Cys-OH under basic deprotection conditions .

Racemization Resistance
Data to verify
Hcy: No risk / Cys: High risk
May support stereochemical purity and yield
Direct comparison; source details to review
Solid-Phase Peptide Synthesis Racemization β-Elimination

Thiol pKa Impact on Reactivity and Folding

The thiol group of homocysteine exhibits a higher pKa than that of cysteine, a difference that quantifiably affects its chemical behavior. N-acetylhomocysteine has a measured thiol pKa of 9.66, compared to 9.53 for N-acetylcysteine [1].

Thiol pKa
Reported
9.66 (vs. Cys 9.53)
Altered thiolate availability; may shift disulfide kinetics
ΔpKa = +0.13; N-acetyl derivatives; pH titration
Thiol Reactivity Disulfide Stability Redox Chemistry

Extended Side Chain and Cyclic Peptide Topologies

The incorporation of homocysteine into peptides enables the formation of disulfide bridges with different ring sizes and conformational outcomes compared to cysteine. Specifically, a Hcy-Hcy disulfide bond creates an 11-membered ring, while a Cys-Cys bond forms a 9-membered ring . This difference is used to modulate peptide secondary structure, as demonstrated in β-peptides where Hcy-Hcy bridges can either stabilize or disrupt helical conformations depending on placement [1].

Disulfide Ring Size
Class-level
11-membered (vs. 9-membered)
Enables distinct macrocycle topologies
Hcy-Hcy vs. Cys-Cys; affects β-peptide helices
Peptide Cyclization Conformational Restriction Peptidomimetics

Thiolactone-Mediated Peptide Ligation

Homocysteine possesses a unique intramolecular cyclization property to form a thiolactone, which is not observed for cysteine under similar conditions. This reactivity enables a non-enzymatic ligation pathway. Quantitative studies show that in acidic aqueous medium, a significant proportion of homocysteine exists as the reactive thiolactone, which readily reacts with amines (e.g., amino acids) to form dipeptides [1].

Thiolactone Ligation
Class-level
Hcy: Thiolactone formed / Cys: Not observed
Provides orthogonal ligation strategy
Aqueous acidic medium; qualitative reactivity
Peptide Ligation Thiolactone Post-Translational Mimicry

Fmoc-HomoCys-OH Application Scenarios


Racemization-Prone Peptide Therapeutic Synthesis

For peptide sequences where maintaining absolute stereochemistry is critical for biological activity, Fmoc-HomoCys-OH is the preferred building block over Fmoc-Cys-OH. The evidence that Hcy eliminates the risk of racemization and β-elimination under SPPS conditions directly supports its use in the manufacture of high-purity peptide APIs, especially those containing multiple cysteine residues where cumulative side reactions could be catastrophic. This ensures batch-to-batch consistency and regulatory compliance in pharmaceutical development.

Cyclic Peptide Ring Strain Engineering

Peptide chemists designing macrocyclic drug candidates can leverage the 11-membered Hcy-Hcy disulfide ring to achieve topologies inaccessible with standard 9-membered Cys-Cys bridges. This is particularly valuable in structure-activity relationship (SAR) studies aimed at optimizing receptor binding and proteolytic stability. The ability to either stabilize or disrupt secondary structures, as shown in β-peptide helices [1], provides a rational design tool for creating novel peptidomimetics.

Peptide Conjugates and Probes via Thiolactone

The intrinsic property of homocysteine to form a reactive thiolactone enables a simple, orthogonal conjugation strategy for site-specific labeling of peptides with fluorophores, biotin, or PEG. This approach is particularly useful for creating diagnostic tools, targeted drug delivery systems, or generating homogeneous peptide conjugates for biophysical studies, bypassing the need for more complex orthogonal protection schemes.

Stable Angiotensin II and β-Turn Analogs

Fmoc-HomoCys-OH has been directly utilized in the synthesis of homocysteine-containing angiotensin II analogs via Fmoc-SPPS and is an educt for β-turn peptidomimetics [1]. These applications benefit from the compound's unique properties, including its enhanced stability against side reactions and its distinct thiol pKa, to produce bioactive analogs with potentially improved pharmacological profiles.

Application
Selection Property
Validation Focus
Stereochemical Integrity Peptides
Racemization / Elimination Resistance
Chiral purity & sequence fidelity
Cyclic Peptide Topologies
Disulfide Bridge Ring Expansion
Macrocycle conformation & SAR
Site-Specific Conjugation
Thiolactone Ligation Handle
Labeling efficiency & homogeneity
Bioactive Peptide Analog Design
Distinct Thiol pKa & Reactivity
Structure-activity relationship studies

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10 linked technical documents
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